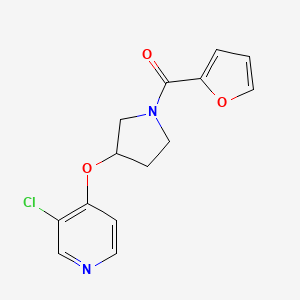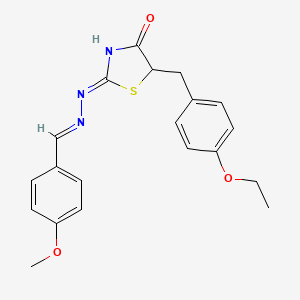![molecular formula C18H20N6S B2488603 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine CAS No. 2379950-96-4](/img/structure/B2488603.png)
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine: is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene moiety linked to a purine base, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene intermediate, which is then coupled with a purine derivative. Key steps include:
Formation of Benzothiophene Intermediate: This involves cyclization reactions using sulfur-containing reagents.
Coupling Reaction: The benzothiophene intermediate is reacted with a purine derivative under conditions that facilitate the formation of the desired compound. Common reagents include dimethylamine and methylating agents.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9H-purin-6-amine
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-9-methyl-9H-purin-6-amine
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzothiophene moiety with a purine base is not commonly found in other compounds, making it a valuable subject for research and development.
Propriétés
IUPAC Name |
1-(1-benzothiophen-3-yl)-N,N-dimethyl-N'-(9-methylpurin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6S/c1-23(2)14(13-9-25-15-7-5-4-6-12(13)15)8-19-17-16-18(21-10-20-17)24(3)11-22-16/h4-7,9-11,14H,8H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFVFBJEFCGAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC4=CC=CC=C43)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
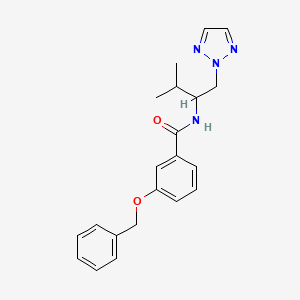

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)
![(1E)-1-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one](/img/structure/B2488528.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
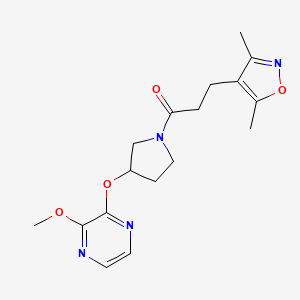
![6-(4-FLUOROPHENYL)-2-({[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL](/img/structure/B2488533.png)
![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)
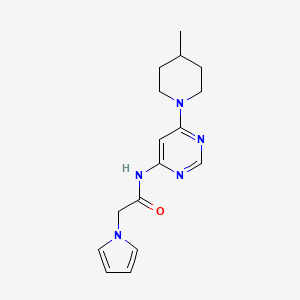
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
